N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine
Description
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Properties
IUPAC Name |
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-4-12(14-6-11(7)17(18)19)13-5-10-8(2)9(3)15-16-10/h4,6H,5H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPAXLHZTKXHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NCC2=NNC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Functionalization: The pyrazole ring is then functionalized with a methyl group at the 4 and 5 positions through alkylation reactions.
Coupling with Pyridine Derivative: The functionalized pyrazole is then coupled with a pyridine derivative, which has been nitrated at the 5 position, using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as alkyl halides or nucleophilic reagents such as amines.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in π-π stacking interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound also features a pyrazole ring but with different substituents, leading to distinct chemical properties and applications.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydro-1H-imidazole: Another similar compound with a pyrazole ring, but with an imidazole moiety instead of a pyridine ring.
Uniqueness
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-methyl-5-nitropyridin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
